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Cat. No.: B1615568 Get Quote

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-4-pentenal, a valuable unsaturated aldehyde in organic synthesis. It is intended for

researchers, scientists, and professionals in drug development and related fields. This

document presents detailed experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass

Spectrometry (MS) data in clearly structured tables. Furthermore, it outlines the detailed

experimental protocols for acquiring these spectra, ensuring reproducibility. Logical workflows

for spectroscopic analysis and structural elucidation are visualized using Graphviz diagrams to

facilitate a deeper understanding of the integrated approach to molecular characterization.

Introduction

2-Methyl-4-pentenal is a six-carbon unsaturated aldehyde with the molecular formula C₆H₁₀O.

Its structure, featuring both an aldehyde functional group and a terminal double bond, makes it

a versatile building block in organic synthesis. Accurate structural confirmation and purity

assessment are paramount for its application in research and development. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such

organic molecules. This guide provides a detailed compilation and interpretation of the

spectroscopic data for 2-Methyl-4-pentenal.
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The following sections present the key spectroscopic data for 2-Methyl-4-pentenal, organized

for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within a

molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the

electronic environment and neighboring protons, respectively.

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

9.62 d 1.8 1H H-1 (Aldehyde)

5.78 ddt 17.1, 10.2, 6.7 1H H-4

5.10 m 2H H-5

2.45 m 1H H-2

2.28 t 7.3 2H H-3

1.12 d 6.9 3H C2-CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

chemical shift of each carbon is dependent on its hybridization and the electronegativity of

attached atoms.
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Chemical Shift (δ) ppm Carbon Atom Assignment

204.8 C-1 (C=O)

136.4 C-4

116.9 C-5

49.2 C-2

38.5 C-3

13.4 C2-CH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of specific frequencies of infrared light, which correspond to the vibrational

frequencies of bonds.

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

3078 Medium =C-H Stretch

2968, 2932, 2876 Strong C-H Stretch (sp³)

2712 Medium H-C=O Stretch (Aldehyde)

1728 Strong C=O Stretch (Aldehyde)

1643 Medium C=C Stretch (Alkene)

1458 Medium C-H Bend (CH₃)

1379 Medium C-H Bend (CH₃)

995, 916 Strong =C-H Bend (Out-of-plane)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. The mass-to-charge ratio (m/z) of the molecular ion and its

fragments are key to determining the molecular formula and structural features. The data

presented is for electron ionization (EI).

m/z Relative Intensity (%) Possible Fragment Ion

98 5 [C₆H₁₀O]⁺ (Molecular Ion)

83 15 [M - CH₃]⁺

69 25 [M - CHO]⁺

57 100 [C₄H₉]⁺ (Base Peak)

41 95 [C₃H₅]⁺ (Allyl cation)

29 40 [CHO]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-25 mg of 2-Methyl-4-pentenal for ¹H NMR or 20-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

Deuterated Chloroform) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube to remove any particulate matter.

The final sample volume in the NMR tube should be approximately 4-5 cm in height.
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Cap the NMR tube securely.

Data Acquisition:

The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed

(¹H or ¹³C).

The sample is placed in the spectrometer's probe.

The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

The magnetic field homogeneity is optimized through a process called shimming to achieve

high-resolution spectra.

A standard pulse sequence is used to acquire the Free Induction Decay (FID). For ¹³C NMR,

proton decoupling is typically employed to simplify the spectrum.

The FID is then subjected to Fourier transformation to generate the NMR spectrum.

The spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to an

internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of neat (undiluted) 2-Methyl-4-pentenal onto the surface of a clean,

dry salt plate (e.g., NaCl or KBr).

Place a second salt plate on top of the first, creating a thin liquid film of the sample between

the two plates.

Carefully place the salt plate "sandwich" into the sample holder of the IR spectrometer.

Data Acquisition:

A background spectrum of the empty sample compartment is recorded.

The sample is placed in the instrument's beam path.
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The infrared spectrum is recorded by passing infrared radiation through the sample and

measuring the absorbance at each wavenumber.

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (in

cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

A small amount of the volatile liquid sample, 2-Methyl-4-pentenal, is introduced into the

mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification

prior to analysis.

In the ion source, the sample molecules in the gas phase are bombarded with a high-energy

electron beam (typically 70 eV).

This bombardment results in the ejection of an electron from the molecule, forming a

positively charged molecular ion ([M]⁺˙).

Mass Analysis and Detection:

The molecular ions and any fragment ions formed are accelerated by an electric field.

The ions are then passed through a magnetic or electric field in the mass analyzer, which

separates them based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis and Structural Elucidation
Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between different spectroscopic techniques for the structural elucidation of an

organic compound like 2-Methyl-4-pentenal.
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A general workflow for the spectroscopic analysis of an organic compound.
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Logical relationship for the structural elucidation of 2-Methyl-4-pentenal.

Conclusion

This technical guide has presented a detailed compilation of the ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry data for 2-Methyl-4-pentenal. The tabulated data, coupled with the

comprehensive experimental protocols, provides a valuable resource for the identification and

characterization of this compound. The visualized workflows further illustrate the systematic

approach required for spectroscopic analysis and structural elucidation in modern organic

chemistry. This information is critical for ensuring the quality and reliability of this important

chemical intermediate in its various applications.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-4-pentenal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615568#spectroscopic-data-for-2-methyl-4-
pentenal-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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